4-Oxo-4-(4-propylphenyl)butanoyl chloride
Overview
Description
4-Oxo-4-(4-propylphenyl)butanoyl chloride: is an organic compound with the molecular formula C13H15ClO2 and a molecular weight of 238.71 g/mol . This compound is characterized by the presence of a ketone group (4-oxo) and a butanoyl chloride group attached to a phenyl ring substituted with a propyl group at the para position. It is commonly used in organic synthesis and various chemical reactions due to its reactive acyl chloride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Oxo-4-(4-propylphenyl)butanoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 4-propylbenzaldehyde.
Formation of 4-Oxo-4-(4-propylphenyl)butanoic Acid: The aldehyde group of 4-propylbenzaldehyde is first oxidized to form 4-propylbenzoic acid. This is followed by a Friedel-Crafts acylation reaction with succinic anhydride to yield 4-Oxo-4-(4-propylphenyl)butanoic acid.
Conversion to Acyl Chloride: The final step involves the conversion of the carboxylic acid group to an acyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
Industrial Production Methods:
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of 4-propylbenzaldehyde to 4-propylbenzoic acid using industrial oxidizing agents.
Friedel-Crafts Acylation: The acylation reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity.
Acyl Chloride Formation: The conversion to acyl chloride is performed using industrial-grade thionyl chloride or oxalyl chloride, with appropriate safety measures to handle the reactive and corrosive nature of these reagents.
Chemical Reactions Analysis
Types of Reactions:
4-Oxo-4-(4-propylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group readily reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the acyl chloride group hydrolyzes to form the corresponding carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions, often with a base like pyridine to neutralize the hydrochloric acid by-product.
Hydrolysis: Typically carried out in aqueous solutions at room temperature or slightly elevated temperatures.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Carboxylic Acid: Formed from hydrolysis.
Secondary Alcohol: Formed from reduction of the ketone group.
Scientific Research Applications
4-Oxo-4-(4-propylphenyl)butanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-propylphenyl)butanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their function. This reactivity is exploited in medicinal chemistry to design inhibitors that target specific enzymes or receptors by acylating key active site residues .
Comparison with Similar Compounds
4-Oxo-4-phenylbutanoyl chloride: Lacks the propyl group on the phenyl ring, resulting in different reactivity and properties.
4-Oxo-4-(4-methylphenyl)butanoyl chloride: Contains a methyl group instead of a propyl group, affecting its steric and electronic characteristics.
4-Oxo-4-(4-ethylphenyl)butanoyl chloride: Features an ethyl group, leading to variations in its chemical behavior compared to the propyl-substituted compound.
Uniqueness:
4-Oxo-4-(4-propylphenyl)butanoyl chloride is unique due to the presence of the propyl group, which influences its steric and electronic properties. This can affect its reactivity in nucleophilic substitution reactions and its interactions with biological targets, making it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
4-oxo-4-(4-propylphenyl)butanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c1-2-3-10-4-6-11(7-5-10)12(15)8-9-13(14)16/h4-7H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMHZCFGDNCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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